2-(Chloromethyl)-5-(pyrrolidin-1-yl)-1,3,4-oxadiazole
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Overview
Description
2-(Chloromethyl)-5-(pyrrolidin-1-yl)-1,3,4-oxadiazole is a heterocyclic compound that contains a chloromethyl group, a pyrrolidine ring, and an oxadiazole ring
Preparation Methods
The synthesis of 2-(Chloromethyl)-5-(pyrrolidin-1-yl)-1,3,4-oxadiazole typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the cyclization of a hydrazide with a chloroacetic acid derivative, followed by the introduction of the pyrrolidine ring through nucleophilic substitution. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
2-(Chloromethyl)-5-(pyrrolidin-1-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions, forming more complex heterocyclic structures.
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Chloromethyl)-5-(pyrrolidin-1-yl)-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is studied for its potential
Properties
IUPAC Name |
2-(chloromethyl)-5-pyrrolidin-1-yl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O/c8-5-6-9-10-7(12-6)11-3-1-2-4-11/h1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZCVLSVWUKKGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(O2)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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